
Nepafenac
概要
説明
Nepafenac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. It is commonly administered as an eye drop to treat pain and inflammation associated with cataract surgery. This compound is a prodrug, meaning it is converted into its active form, amfenac, within the body. This conversion occurs after the compound penetrates the cornea .
準備方法
Nepafenac is synthesized through a multi-step process. One common method involves treating 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of sulfuryl chloride to form 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide. This intermediate is then reduced using Raney nickel to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing, ensuring high purity and yield.
化学反応の分析
Nepafenac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: The reduction of intermediates during its synthesis is a crucial step.
Hydrolysis: This compound is stable under acidic and photolytic conditions but degrades under oxidative and basic hydrolysis
Common reagents used in these reactions include sulfuryl chloride, Raney nickel, and various solvents like dichloromethane and isopropyl alcohol. The major products formed depend on the specific reaction conditions but typically include this compound and its related impurities.
科学的研究の応用
Postoperative Pain and Inflammation Management
Nepafenac is widely recognized for its effectiveness in managing postoperative pain and inflammation associated with cataract surgery. Clinical studies have demonstrated its superiority over placebo in reducing ocular pain and inflammation.
Clinical Efficacy
- A study comparing this compound 0.1% to placebo showed a cure rate of 76.3% for those treated with this compound versus 59.2% for placebo at Day 14 post-surgery (p = 0.0241) .
- Another study reported a cure rate of 71.4% in the this compound group compared to 28.6% in the placebo group on Day 14, with an ocular pain-free rate of 96.2% for this compound versus 67.6% for placebo .
Data Table: Cure Rates Post-Surgery
Treatment | Day 1 Cure Rate | Day 3 Cure Rate | Day 7 Cure Rate | Day 14 Cure Rate |
---|---|---|---|---|
This compound (0.1%) | 1.9% | 21.0% | 50.5% | 71.4% |
Placebo | 1.9% | 15.2% | 19.0% | 28.6% |
P-value | - | <0.0001 | <0.0001 | - |
Ocular Neovascularization Treatment
Research has indicated that this compound may also be effective in treating ocular neovascularization, a condition characterized by the growth of new blood vessels in the eye, which can lead to vision loss.
Case Study Findings
In murine models, topical application of this compound significantly reduced choroidal neovascularization compared to vehicle-treated controls, suggesting its potential role as a therapeutic agent for conditions like age-related macular degeneration .
Allergic Reactions and Safety Profile
While generally well-tolerated, there are documented cases of allergic reactions associated with this compound use.
Notable Cases
- A case study reported a patient developing allergic contact dermatitis after using this compound eye drops, highlighting the importance of monitoring for adverse effects even with topical medications .
- Another case involved a patient experiencing allergic urticaria following the use of this compound, marking it as a rare but significant side effect that necessitates caution when prescribing .
Future Research Directions
Ongoing studies are exploring higher concentrations of this compound (e.g., 0.3%) to evaluate their efficacy compared to existing formulations . Additionally, research into the use of this compound in other ocular conditions continues to expand its potential applications beyond postoperative care.
作用機序
Nepafenac exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. After penetrating the cornea, this compound is rapidly converted to amfenac by ocular tissue hydrolases. Amfenac then inhibits the COX enzymes, reducing the production of prostaglandins, which are mediators of inflammation and pain .
類似化合物との比較
Nepafenac is often compared with other NSAIDs used in ophthalmology, such as bromfenac and diclofenac. While all these compounds inhibit COX enzymes, this compound’s unique prodrug nature allows for better corneal penetration and targeted delivery. Bromfenac and diclofenac are also effective but may differ in their pharmacokinetics and side effect profiles .
Similar Compounds
- Bromfenac
- Diclofenac
- Ketorolac
This compound’s ability to rapidly convert to its active form and its strong anti-inflammatory properties make it a valuable option in ophthalmic treatments.
生物活性
Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology to manage pain and inflammation associated with cataract surgery. As a prodrug, it is converted in vivo to its active metabolite, amfenac, which exerts potent anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Pharmacokinetics
This compound is characterized by its rapid penetration through ocular tissues, particularly the cornea, where it is bioactivated to amfenac. Studies have demonstrated that this compound crosses the cornea six times faster than diclofenac, enhancing its therapeutic potential in ocular applications . The pharmacokinetics of this compound and amfenac following topical administration reveal low plasma concentrations, with mean steady-state maximum concentrations (Cmax) of 0.310 ± 0.104 ng/ml for this compound and 0.422 ± 0.121 ng/ml for amfenac .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | This compound | Amfenac |
---|---|---|
Cmax (ng/ml) | 0.310 ± 0.104 | 0.422 ± 0.121 |
Bioactivation | Rapid | - |
Ocular Penetration Rate | 6 times faster than diclofenac | - |
This compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. It has been shown to be a mixed inhibitor of these enzymes, with IC50 values of 64 μM for this compound and significantly lower values for amfenac at 0.25 μM . This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Biotransformation
Upon administration, this compound undergoes hydrolysis in ocular tissues, particularly in the iris/ciliary body and retina/choroid, converting it to amfenac . The hydrolysis rates vary across different tissues; for instance, the highest rate was observed in rabbit retina/choroid at 6 nmol/min/mg .
Clinical Efficacy
This compound has demonstrated significant efficacy in reducing post-operative inflammation and pain following cataract surgery. In various studies, topical administration has resulted in up to an 89% inhibition of prostaglandin synthesis in the iris/ciliary body . Furthermore, this compound has shown effectiveness in inhibiting choroidal neovascularization in animal models .
Case Study: Efficacy in Retinal Angiogenesis
A study investigating the effects of this compound on retinal angiogenesis found that both this compound and its active metabolite amfenac inhibited oxygen-induced retinopathy (OIR) more effectively than other NSAIDs . This suggests a potential role for this compound in treating retinal diseases characterized by abnormal blood vessel growth.
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported, including ocular discomfort and transient burning sensations upon instillation. Notably, long-term carcinogenicity studies have not been conducted; however, reproductive toxicity studies indicate that high doses may be maternally toxic in animal models .
特性
IUPAC Name |
2-(2-amino-3-benzoylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFAQIPZVLVERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048638 | |
Record name | Nepafenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nepafenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nepafenac is a prodrug. After penetrating the cornea, nepafenac undergoes rapid bioactivation to amfenac, which is a potent NSAID that uniformly inhibits the COX1 and COX2 activity. | |
Record name | Nepafenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06802 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
78281-72-8 | |
Record name | Nepafenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78281-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nepafenac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nepafenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06802 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nepafenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-benzoylbenzeneacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEPAFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J9L7J6V8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nepafenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。